3-(3,4-dimethoxyphenyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine and dimethoxyphenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base, alkylating agents like methyl iodide, and acylating agents such as acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE
- 2,6-BIS(1,2,3-TRIAZOL-4-YL)PYRIDINE
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H17N5O2S/c1-22-13-6-5-12(8-14(13)23-2)15-19-20-16(21(15)17)24-10-11-4-3-7-18-9-11/h3-9H,10,17H2,1-2H3 |
InChI Key |
WKJAPTIDYHWBBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CN=CC=C3)OC |
Origin of Product |
United States |
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